Cas no 1360927-98-5 (Methyl4-Bromo-5-methylindole-3-carboxylate)

Methyl4-Bromo-5-methylindole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-Bromo-5-methylindole-3-carboxylate
- Methyl4-Bromo-5-methylindole-3-carboxylate
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- MDL: MFCD22558751
- インチ: 1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3
- InChIKey: PONNDXANANZDLQ-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Br)=C(C)C=C2)C(C(OC)=O)=C1
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 397.1±37.0 °C at 760 mmHg
- フラッシュポイント: 194.0±26.5 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Methyl4-Bromo-5-methylindole-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl4-Bromo-5-methylindole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D777002-1g |
Methyl 4-Bromo-5-methylindole-3-carboxylate |
1360927-98-5 | 95% | 1g |
$870 | 2025-02-28 | |
eNovation Chemicals LLC | D777002-1g |
Methyl 4-Bromo-5-methylindole-3-carboxylate |
1360927-98-5 | 95% | 1g |
$870 | 2025-02-20 | |
eNovation Chemicals LLC | D777002-1g |
Methyl 4-Bromo-5-methylindole-3-carboxylate |
1360927-98-5 | 95% | 1g |
$870 | 2024-07-20 |
Methyl4-Bromo-5-methylindole-3-carboxylate 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
Methyl4-Bromo-5-methylindole-3-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 4-Bromo-5-methylindole-3-carboxylate (CAS: 1360927-98-5) in Chemical Biology and Pharmaceutical Research
Methyl 4-Bromo-5-methylindole-3-carboxylate (CAS: 1360927-98-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure that allows for diverse modifications. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its applications, synthetic methodologies, and biological activities.
One of the most notable applications of Methyl 4-Bromo-5-methylindole-3-carboxylate is its role as a precursor in the synthesis of indole-based pharmaceuticals. Indole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Recent research has demonstrated that modifications at the 4-bromo and 5-methyl positions of the indole ring can significantly enhance the compound's bioactivity and selectivity, making it a valuable scaffold for drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 4-Bromo-5-methylindole-3-carboxylate in the development of small-molecule inhibitors targeting protein kinases. The study reported that the compound's bromo and methyl substituents played a crucial role in optimizing binding affinity and inhibitory potency. These findings underscore the compound's potential in the design of next-generation kinase inhibitors for treating cancers and other kinase-related disorders.
Another significant advancement involves the compound's application in agrochemical research. A recent report in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of novel indole-based fungicides using Methyl 4-Bromo-5-methylindole-3-carboxylate as a starting material. The study highlighted the compound's efficacy in inhibiting fungal growth, with promising results against Fusarium and Aspergillus species. This opens new avenues for developing environmentally friendly agrochemicals with reduced toxicity.
From a synthetic chemistry perspective, recent efforts have focused on improving the yield and scalability of Methyl 4-Bromo-5-methylindole-3-carboxylate production. A 2024 paper in Organic Process Research & Development introduced a novel catalytic system that enhances the efficiency of the bromination and esterification steps, reducing byproduct formation and overall production costs. This advancement is particularly relevant for industrial-scale applications, where cost-effectiveness and sustainability are critical considerations.
In conclusion, Methyl 4-Bromo-5-methylindole-3-carboxylate (CAS: 1360927-98-5) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential in drug discovery and agrochemical development, makes it a valuable asset for researchers. Future studies are expected to further explore its applications, particularly in the context of targeted therapies and sustainable chemistry.
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